molecular formula C22H15Br2ClN2 B4773832 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B4773832
M. Wt: 502.6 g/mol
InChI Key: QMBSMAUEGFHEQP-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the bromophenyl groups: This step involves the bromination of the phenyl groups using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction using a chlorobenzene derivative and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromophenyl and chlorophenyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-(2-bromophenyl)-4-methyl-1H-pyrazole
  • 3,5-bis(4-fluorophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole

Comparison

Compared to similar compounds, 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and binding properties. The presence of bromine atoms can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions.

Properties

IUPAC Name

3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br2ClN2/c1-14-21(15-6-10-17(23)11-7-15)26-27(20-5-3-2-4-19(20)25)22(14)16-8-12-18(24)13-9-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBSMAUEGFHEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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